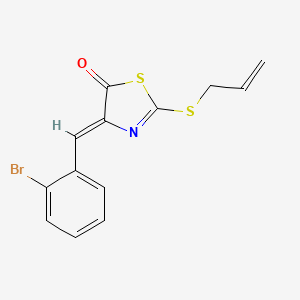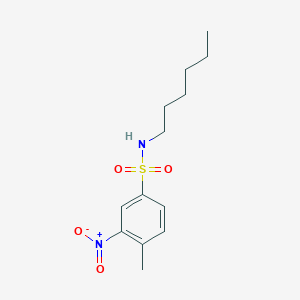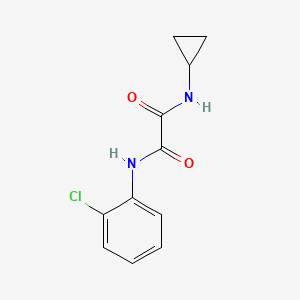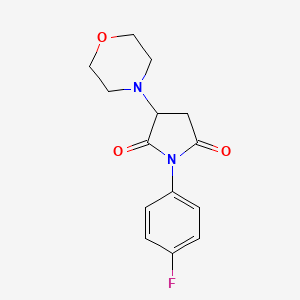
2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolone derivative that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound can also inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the expression of cell cycle regulatory proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound can induce apoptosis in cancer cells and inhibit their growth. This compound can also act as a fluorescent probe for detecting thiols in biological samples. In addition, this compound has shown potential as a new drug candidate for treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potential as an anticancer agent, its ability to act as a fluorescent probe for detecting thiols in biological samples, and its potential as a new drug candidate for treating various diseases. The limitations of using this compound in lab experiments include its unknown mechanism of action and the need for further research to fully understand its potential applications.
Orientations Futures
There are several future directions for research on 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one. These include:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in scientific research.
2. Studies on the toxicity and safety of this compound to determine its potential as a new drug candidate for treating various diseases.
3. Studies on the structure-activity relationship of this compound to optimize its potential as an anticancer agent and fluorescent probe for detecting thiols in biological samples.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its potential as a new drug candidate for treating various diseases.
In conclusion, this compound is a thiazolone derivative that has shown promising results in various fields of scientific research. This compound has potential applications as an anticancer agent, fluorescent probe for detecting thiols in biological samples, and new drug candidate for treating various diseases. However, further research is needed to fully understand its mechanism of action and optimize its potential applications.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-bromobenzaldehyde with allylthiol and 2-aminothiophenol in the presence of a base catalyst. The reaction proceeds through a condensation reaction to form the thiazolone derivative. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting thiols in biological samples. In pharmacology, this compound has been studied for its potential as a new drug candidate for treating various diseases.
Propriétés
IUPAC Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS2/c1-2-7-17-13-15-11(12(16)18-13)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLFYEALMQADES-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=CC=C2Br)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=CC=C2Br)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B4972674.png)


![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4972693.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)
![1-[(2-fluorobenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4972711.png)
![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)

methanone](/img/structure/B4972771.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4972776.png)
![N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4972783.png)
